Ethyl 2-amino-2-cyclopentylacetate hydrochloride
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Overview
Description
Ethyl 2-amino-2-cyclopentylacetate hydrochloride is a chemical compound with a molecular formula of C9H17NO2·HCl. It is a white crystalline powder that is soluble in water and commonly used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-2-cyclopentylacetate hydrochloride typically involves the reaction of cyclopentanone with ethyl chloroacetate in the presence of a base to form ethyl 2-cyclopentylacetate. This intermediate is then reacted with ammonia or an amine to introduce the amino group, followed by treatment with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as the laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and purification systems ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyclopentylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives .
Scientific Research Applications
Ethyl 2-amino-2-cyclopentylacetate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyclopentylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-2-cyclopropylacetate hydrochloride
- Ethyl 2-amino-2-cyclohexylacetate hydrochloride
- Ethyl 2-amino-2-cyclobutylacetate hydrochloride
Uniqueness
Ethyl 2-amino-2-cyclopentylacetate hydrochloride is unique due to its specific cyclopentyl ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be as effective .
Biological Activity
Ethyl 2-amino-2-cyclopentylacetate hydrochloride is a compound that has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclopentyl ring, which influences its reactivity and interactions with biological targets. The compound serves as a versatile building block in organic synthesis and has applications in medicinal chemistry, particularly in the design of enzyme inhibitors and substrates.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It can act as a substrate in enzymatic reactions, leading to the formation of biologically active products. The cyclopentyl moiety contributes to the compound's ability to modulate enzyme activity, potentially affecting metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Interaction : The compound has been shown to interact with specific enzymes, influencing their catalytic activity. For example, it can serve as a substrate for glycerol 3-phosphate acyltransferase (GPAT), which is crucial in lipid metabolism .
- Antitumor Activity : Preliminary studies suggest that derivatives of similar compounds may possess antitumor properties. For instance, modifications to the structure can enhance cytotoxicity against cancer cell lines such as HeLa and PC-3M .
- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, although further research is necessary to confirm these findings.
In Vitro Studies
- Enzyme Inhibition : A study demonstrated that compounds related to this compound could inhibit GPAT activity. The inhibitory effects were evaluated using various analogs, highlighting structure-activity relationships (SAR) that inform future drug design .
- Cytotoxicity Tests : Various derivatives were tested against cancer cell lines, revealing that certain modifications significantly increased their cytotoxic effects. For example, one derivative showed an IC50 value of 14.36 µM against HeLa cells, indicating potent antitumor activity .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of functional groups in determining the biological activity of this compound and its analogs. Key findings include:
Modification | Biological Activity | IC50 (µM) |
---|---|---|
Unmodified | Baseline | N/A |
Chlorinated | Enhanced activity | 27.36 |
Cycloalkyl | Variable | Varies |
Properties
Molecular Formula |
C9H18ClNO2 |
---|---|
Molecular Weight |
207.70 g/mol |
IUPAC Name |
ethyl 2-amino-2-cyclopentylacetate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)8(10)7-5-3-4-6-7;/h7-8H,2-6,10H2,1H3;1H |
InChI Key |
UJPZXWYOUDJEQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)N.Cl |
Origin of Product |
United States |
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